N-(hydroxymethyl)pyrazine-2-carboxamide
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Overview
Description
N-(hydroxymethyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(hydroxymethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: Pyrazine-2-carboxylic acid
Reagents: Formaldehyde, Ammonia
Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated flow systems also enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(hydroxymethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2-carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid
Reduction: N-(aminomethyl)pyrazine-2-carboxamide
Substitution: Various substituted pyrazine derivatives depending on the substituent introduced.
Scientific Research Applications
N-(hydroxymethyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(hydroxymethyl)pyrazine-2-carboxamide involves its conversion to pyrazinoic acid within bacterial cells. Pyrazinoic acid interferes with the fatty acid synthase I (FAS I) enzyme, which is essential for the synthesis of fatty acids required for bacterial growth and replication. This disruption leads to the inhibition of bacterial growth and ultimately results in cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known antitubercular drug that shares a similar structure and mechanism of action.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazine derivative with antimicrobial properties.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Known for its activity against Mycobacterium tuberculosis.
Uniqueness
N-(hydroxymethyl)pyrazine-2-carboxamide is unique due to its hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to other pyrazine derivatives. This functional group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
N-(hydroxymethyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-4-9-6(11)5-3-7-1-2-8-5/h1-3,10H,4H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPYEWZHBIMZDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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